3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride
CAS No.: 1354951-19-1
Cat. No.: VC3393677
Molecular Formula: C8H8ClFN2
Molecular Weight: 186.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1354951-19-1 |
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Molecular Formula | C8H8ClFN2 |
Molecular Weight | 186.61 g/mol |
IUPAC Name | 3-(aminomethyl)-4-fluorobenzonitrile;hydrochloride |
Standard InChI | InChI=1S/C8H7FN2.ClH/c9-8-2-1-6(4-10)3-7(8)5-11;/h1-3H,5,11H2;1H |
Standard InChI Key | HIYDXMWZHARIBY-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C#N)CN)F.Cl |
Canonical SMILES | C1=CC(=C(C=C1C#N)CN)F.Cl |
Introduction
Chemical Structure and Properties
3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride is the hydrochloride salt of 3-(Aminomethyl)-4-fluorobenzonitrile. The parent compound has a molecular formula of C8H7FN2, while the hydrochloride salt has a molecular formula of C8H8ClFN2. The compound features a benzene ring substituted with three key functional groups: a cyano group (nitrile, -CN) at position 1, an aminomethyl group (-CH2NH2) at position 3, and a fluorine atom at position 4.
Physical and Chemical Characteristics
The hydrochloride salt of 3-(Aminomethyl)-4-fluorobenzonitrile has a molecular weight of 186.61 g/mol. Based on similar fluorinated benzonitrile compounds, it is likely to be a crystalline solid at room temperature with relatively high melting point due to its salt nature. The presence of the hydrochloride group significantly affects its solubility profile, typically enhancing water solubility compared to the free base form.
Structural Features and Reactivity
The compound contains several reactive sites that contribute to its chemical behavior and potential applications:
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The nitrile group (-CN) is a versatile functional group that can undergo various transformations such as hydrolysis, reduction, and nucleophilic addition reactions.
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The aminomethyl group (-CH2NH2) provides a reactive primary amine functionality that can participate in numerous chemical reactions, including amide formation, reductive amination, and nucleophilic substitutions.
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The fluorine atom enhances the metabolic stability of the compound and can influence its binding affinity to biological targets through electronic effects and hydrogen bonding.
Applications in Medicinal Chemistry and Drug Development
Fluorinated benzonitriles like 3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride are valuable in medicinal chemistry due to their unique properties that can enhance drug efficacy and pharmacokinetics.
Pharmacological Significance
The compound's structure suggests several potential advantages in drug development:
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The fluorine substitution can enhance metabolic stability and bioavailability by protecting neighboring positions from oxidative metabolism
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The aminomethyl group provides a site for hydrogen bonding with biological targets
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The nitrile group can serve as a hydrogen bond acceptor and influence the electronic properties of the molecule
Role as a Chemical Intermediate
Similar fluorinated compounds are often used as building blocks or intermediates in the synthesis of more complex pharmaceutically active molecules. The reactive functional groups in 3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride make it potentially useful for:
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Constructing enzyme inhibitors
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Developing receptor modulators
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Creating peptidomimetics and other biologically active molecules
Chemical Reactivity and Structural Modifications
The multifunctional nature of 3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride enables various chemical transformations, making it a versatile starting material for further derivatization.
Reactions of the Amino Group
The primary amine functionality can undergo numerous reactions:
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Acylation to form amides
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Alkylation to form secondary or tertiary amines
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Reductive amination with aldehydes or ketones
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Formation of imines, enamines, or other nitrogen-containing derivatives
Modifications of the Nitrile Group
The nitrile group offers opportunities for functional group interconversion:
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Hydrolysis to amides or carboxylic acids
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Reduction to primary amines
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Reactions with nucleophiles to form various heterocycles
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Conversion to tetrazoles, which are important bioisosteres in medicinal chemistry
Physical Properties and Characterization
Spectroscopic Properties
Based on its structure, 3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride would exhibit characteristic spectroscopic features:
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In ¹H NMR, the aminomethyl protons would typically appear as a singlet around 4.0-4.5 ppm
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In ¹³C NMR, the nitrile carbon would appear at approximately 115-120 ppm
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IR spectroscopy would show characteristic absorption bands for the nitrile group (~2220-2240 cm⁻¹) and the NH₃⁺ group of the hydrochloride salt
Current Research and Future Directions
Emerging Applications
The unique combination of functional groups in 3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride suggests several promising research directions:
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Development of novel antimicrobial agents to address antibiotic resistance
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Investigation as scaffolds for targeted drug delivery systems
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Exploration as building blocks for peptidomimetics and other biologically active molecules
Structure-Activity Relationship Studies
Further research into the structure-activity relationships of 3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride and its derivatives could yield valuable insights into:
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The influence of fluorine position on biological activity
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The effect of modifications to the aminomethyl group
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The impact of substituent patterns on binding to specific biological targets
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